molecular formula C10H8F3NO2 B7951486 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B7951486
M. Wt: 231.17 g/mol
InChI Key: LFNIFBDYXDMPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of organometallic catalysts, such as palladium or rhodium complexes, can enhance the efficiency and yield of the reaction. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atm .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to bind to active sites of enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Comparison: 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in drug development and industrial processes .

Properties

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-5-6(1-4-14-7)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNIFBDYXDMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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